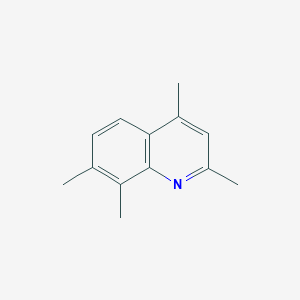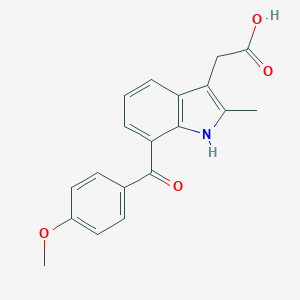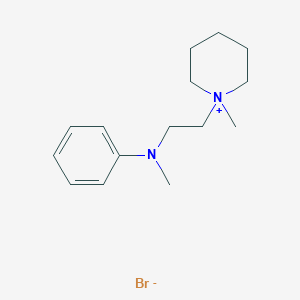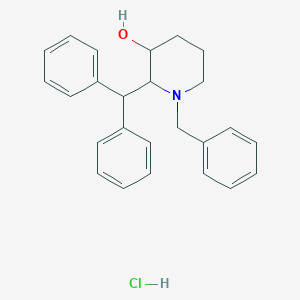![molecular formula C189H284N54O56S B013111 [Leu31,Pro34]-Neuropeptide Y (human, rat) CAS No. 132699-73-1](/img/structure/B13111.png)
[Leu31,Pro34]-Neuropeptide Y (human, rat)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Leu31,Pro34]-Neuropeptide Y (human, rat) is a bioactive peptide that belongs to the neuropeptide Y (NPY) family. It plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular function. The peptide sequence is as follows: YPSKPDNPGEDAPAEDMARYYSALRHYINLLTRPRY (with a modification at Tyr-36, which is a C-terminal amide) .
Molecular Structure Analysis
The molecular formula of [Leu31,Pro34]-Neuropeptide Y is C189H284N54O56S , with a molecular weight of 4241 g/mol . Its three-dimensional structure determines its binding affinity to specific receptors .
Chemical Reactions Analysis
[Leu31,Pro34]-Neuropeptide Y primarily interacts with the Y1 receptor , acting as a high-affinity agonist (K = 0.39 nM). Additionally, it exhibits affinity for Y4 and Y5 receptors. These interactions modulate various physiological responses .
Physical And Chemical Properties Analysis
科学的研究の応用
Cardiovascular Research
[Leu31,Pro34]-Neuropeptide Y: is a potent agonist of the neuropeptide Y Y1 receptor, which plays a significant role in cardiovascular functions. It has been utilized in studies to understand the regulation of blood pressure and heart rate. The compound’s affinity for Y1 receptors makes it a valuable tool for dissecting the pathways involved in vasoconstriction and heart contractility .
Neuroscientific Research
This peptide has been instrumental in neuroscientific research, particularly in the study of appetite control and energy homeostasis. Its ability to bind to Y1, Y4, and Y5 receptors, which are known to be involved in feeding behavior, makes it a critical component in the study of obesity and metabolic disorders .
Neuroprotection
In models of cerebral ischemia, [Leu31,Pro34]-Neuropeptide Y has been shown to increase infarct volume and nitric oxide overproduction when administered during middle cerebral artery occlusion. This suggests a role in neuroprotective strategies, where modulation of NPY receptors could influence outcomes after stroke or brain injury .
作用機序
Target of Action
The primary target of [Leu31,Pro34]-Neuropeptide Y (human, rat) is the Y1 and Y5 receptors . These receptors are present in neurons and cardiomyocytes . They play a crucial role in regulating spontaneous activity rate and atrial myocardial contractility .
Mode of Action
The compound interacts with its targets by binding to the Y1 and Y5 receptors . This interaction results in a modulation of adrenergic regulation of spontaneous activity rate and atrial myocardial contractility . Specifically, the addition of [Leu31,Pro34]-Neuropeptide Y (human, rat) tends to decrease the effect of β1,2-adrenoreceptor agonist isoproterenol on the frequency of spontaneous activity and atrial myocardial contractility .
Biochemical Pathways
The compound affects the adrenergic regulation pathway . The downstream effects include changes in the spontaneous activity rate and atrial myocardial contractility
Result of Action
The molecular and cellular effects of [Leu31,Pro34]-Neuropeptide Y (human, rat) action include a decrease in the spontaneous activity rate and atrial myocardial contractility
特性
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWANDCMSKOYBR-MJWITIMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C189H284N54O56S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4241 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Leu31,Pro34]-Neuropeptide Y (human, rat) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)




